



Application Note: Protocol for Spiking Fluoxastrobin-d4 in Environmental Samples

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Compound of Interest		
Compound Name:	Fluoxastrobin-d4	
Cat. No.:	B1146874	Get Quote

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Introduction

Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control various fungal diseases on a range of crops.[1][2] Monitoring its presence and fate in the environment is crucial for assessing potential ecological impacts. The use of an isotopically labeled internal standard, such as **Fluoxastrobin-d4**, is a well-established practice in analytical chemistry to ensure accurate and precise quantification by correcting for variations during sample preparation and analysis.[3] This application note provides a detailed protocol for spiking **Fluoxastrobin-d4** in environmental samples, including water, soil, and sediment, prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

- Fluoxastrobin-d4 (CAS No. 1246833-67-9)[4]
- Fluoxastrobin (analytical standard)
- Acetonitrile (LC-MS grade)
- Methanol (Optima grade)
- Formic acid (99%)



- Acetic acid (glacial)
- Deionized water (Optima grade)
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- Syringe filters (0.22 μm)
- Standard laboratory glassware and equipment (volumetric flasks, pipettes, vials, centrifuge)

Experimental ProtocolsPreparation of Standard Solutions

A critical step for accurate quantification is the precise preparation of standard solutions. All volumetric glassware and pipettes should be properly calibrated.

- 1. Primary Stock Solution (100 μg/mL):
- Accurately weigh a known amount of neat **Fluoxastrobin-d4** standard.
- Dissolve the standard in acetonitrile in a Class A volumetric flask to achieve a final concentration of 100 μg/mL.
- Store this primary stock solution in a freezer when not in use. The concentration should be corrected for the purity of the standard.
- 2. Secondary Standard Solutions:
- Prepare secondary mixed standard solutions by diluting the primary stock solution with an appropriate solvent, such as acetonitrile.
- These solutions can be prepared at various concentrations as needed for spiking and calibration curve preparation.
- 3. Calibration Standards:
- Prepare a series of calibration standards by diluting the secondary standard solutions.



- The calibration curve should bracket the expected concentration of the analyte in the samples.
- Store calibration standards in a refrigerator when not in use.

Sample Spiking and Preparation

The following protocols outline the spiking of **Fluoxastrobin-d4** as an internal standard into various environmental matrices.

Protocol for Water Samples

This protocol is adapted from established environmental chemistry methods.[5]

- Sample Collection: Collect water samples in appropriate containers.
- Spiking:
 - Measure 50 ± 0.05 g of the water sample into a suitable container.
 - Spike the sample with a known volume of Fluoxastrobin-d4 standard solution to achieve the desired concentration.
 - For method validation and recovery experiments, also spike a separate set of samples with a known amount of the native Fluoxastrobin standard.
- Extraction:
 - For filtered water, proceed to Solid Phase Extraction (SPE).
 - Condition the SPE cartridge (e.g., C18) according to the manufacturer's instructions.
 - Load the spiked water sample onto the cartridge.
 - Wash the cartridge to remove interferences.
 - Elute the analytes with an appropriate solvent (e.g., acetonitrile or methanol).
- Analysis: The extracted sample is then ready for LC-MS/MS analysis.



Protocol for Soil and Sediment Samples

This protocol is based on methodologies for analyzing pesticides in solid matrices.[6][7]

- Sample Preparation:
 - Air-dry the soil or sediment samples and sieve to remove large debris.
 - Weigh a representative subsample (e.g., 5-10 g) into a centrifuge tube.
- Spiking:
 - Add a known amount of the Fluoxastrobin-d4 internal standard solution directly to the soil or sediment subsample.
 - For recovery studies, fortify a separate set of blank matrix samples with both the native standard and the internal standard.
- Extraction (Aqueous Acetonitrile Extraction):
 - Add a specific volume of acetonitrile and water mixture (e.g., 1:1 v/v) to the sample.
 - Vortex or sonicate the sample for a specified time to ensure thorough extraction.
 - Centrifuge the sample to separate the solid and liquid phases.
- Cleanup (Solid Phase Extraction):
 - Take an aliquot of the supernatant and dilute it with deionized water.
 - Pass the diluted extract through an SPE cartridge for cleanup.
 - Elute the analytes with a suitable solvent.
- Final Preparation:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.



 Reconstitute the residue in a known volume of a suitable solvent mixture (e.g., methanol/water) for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of Fluoxastrobin and **Fluoxastrobin-d4** is typically performed using a Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[5][8]

- Chromatographic Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic or acetic acid, is typical.
- Mass Spectrometry: The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the parent and product ions of both Fluoxastrobin and Fluoxastrobin-d4.

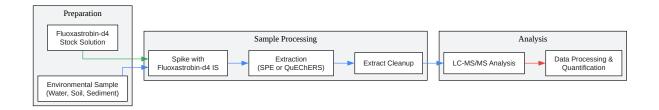
Quantitative Data Summary

The following table summarizes typical performance data for the analysis of Fluoxastrobin in environmental samples. The use of **Fluoxastrobin-d4** as an internal standard helps to achieve consistent and reliable results.



Matrix	Fortification Level	Average Recovery (%)	Relative Standard Deviation (RSD) (%)	Limit of Quantificati on (LOQ)	Reference
Water	0.05 ng/g	Not Specified	Not Specified	0.05 ng/g	[5]
Water (Surface and Drinking)	10 ng/L	86-155	Not Specified	2-180 ng/L	[9]
Water (Surface and Drinking)	150 ng/L	73-99	5-24	2-180 ng/L	[9]
Cucumber	5 μg/kg	78.4–108.0	1.1–11.9	5 μg/kg	[6]
Soil	5 μg/kg	78.4–108.0	1.1–11.9	5 μg/kg	[6]

Experimental Workflow Diagram

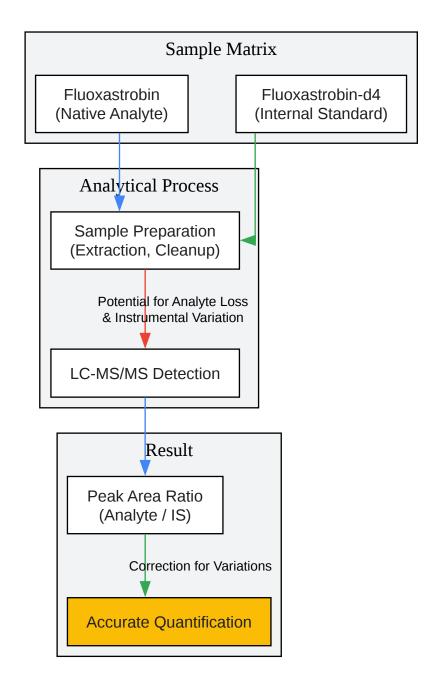


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Caption: Experimental workflow for the analysis of environmental samples.

Signaling Pathway Diagram (Illustrative)





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Caption: Logic of using an internal standard for accurate quantification.

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